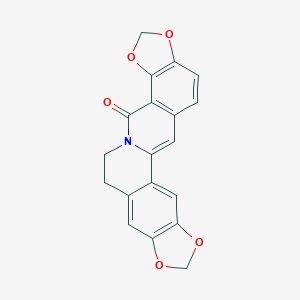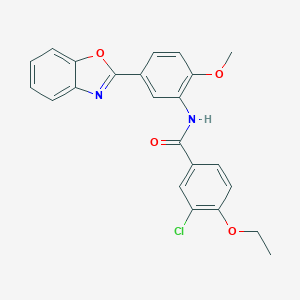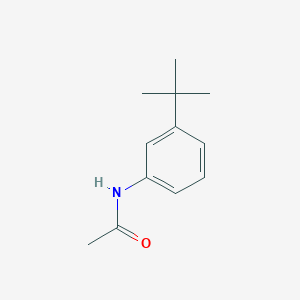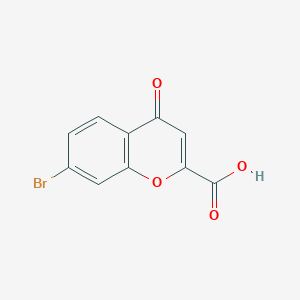
8-Oxocoptisine
Descripción general
Descripción
8-Oxocoptisine is a natural protoberberine alkaloid found in Corydalis ternata, Corydalis yanhusuo, and other organisms . It has been reported to have anti-cancer activity .
Synthesis Analysis
8-Oxocoptisine can be synthesized from readily available and inexpensive berberine hydrochlorate . A new synthetic method of 8-oxocoptisine starting from natural quaternary coptisine has been reported . This method involves treating quaternary coptisine with potassium ferricyanide in aqueous solution of 5 N sodium hydroxide .Molecular Structure Analysis
The molecular formula of 8-Oxocoptisine is C19H13NO5 . The structure of the compound was confirmed by melting point, 1 H NMR, IR, MS and elemental analysis .Physical And Chemical Properties Analysis
The molecular weight of 8-Oxocoptisine is 335.3 g/mol . Other physical and chemical properties such as solubility and stability are not well-documented in the literature.Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
8-Oxocoptisine (OCOP) has been reported to exhibit significant anti-inflammatory effects. This application is particularly relevant in the context of gut health, where OCOP has been found to be transformed from Coptisine by gut microbiota, suggesting a potential role in modulating inflammatory processes within the gastrointestinal tract .
Anti-tumor Effects
OCOP also shows promise in anti-tumor applications. Its active lactam ring structure may contribute to its ability to inhibit tumor growth or proliferation, although the specific mechanisms and scope of its anti-tumor effects would require further research to fully understand .
Anti-fungal Properties
The compound’s anti-fungal properties are another area of interest. While specific details on the fungi targeted and the efficacy of OCOP in this application are not provided in the search results, it’s an area that could be explored for potential therapeutic uses .
Cardiovascular Protection
OCOP has been associated with cardiovascular-protective effects. This could involve the prevention or mitigation of cardiovascular diseases, although the exact mechanisms by which OCOP provides this protection are not detailed in the search results .
Multidrug Resistance Reversal
Derivatives of 8-Oxocoptisine have been synthesized and evaluated for their ability to reverse multidrug resistance (MDR) in human cancer cells. This suggests that OCOP or its derivatives could be used to enhance the efficacy of chemotherapy drugs by overcoming resistance mechanisms in cancer cells .
Colitis Protection
In a study using a mouse model of colitis induced by dextran sulfate sodium (DSS), OCOP was comparatively evaluated alongside Coptisine for its protective effect against colitis. The study measured clinical symptoms, microscopic alterations, and immune-inflammatory parameters, indicating a potential therapeutic application for OCOP in treating colitis .
Safety And Hazards
Propiedades
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAFJBSQKXVPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317158 | |
| Record name | 8-Oxocoptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxocoptisine | |
CAS RN |
19716-61-1 | |
| Record name | 8-Oxocoptisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxocoptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)


![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)
![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)